molecular formula C21H20N4O4 B2893297 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1251678-99-5

1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2893297
CAS No.: 1251678-99-5
M. Wt: 392.415
InChI Key: JTLBNOIGOCTLKG-UHFFFAOYSA-N
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Description

1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions . The final step involves the formation of the tetrahydroquinazoline core, which can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a tetrahydroquinazoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-13(2)25-20(26)16-6-4-5-7-17(16)24(21(25)27)12-18-22-19(23-29-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLBNOIGOCTLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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